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molecular formula C9H9ClN2S B8347681 7-Chloro-2-propyl-thiazolo[5,4-b]pyridine

7-Chloro-2-propyl-thiazolo[5,4-b]pyridine

Cat. No. B8347681
M. Wt: 212.70 g/mol
InChI Key: WTCXJNCPJRHIDH-UHFFFAOYSA-N
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Patent
US07915411B2

Procedure details

The product of Example 5F (123 mg, 0.6332 mmol) and phosphorous oxychloride (2 mL) were refluxed for 1 hour under a nitrogen atmosphere. The solution was cooled in an ice bath, treated with ice, and the pH adjusted to 7 with 6N aqueous sodium hydroxide. Extracted with methylene chloride (3×50 mL) and dried the combined organic extracts over anhydrous sodium sulfate, filtered and concentrated under vacuum giving the title compound as a brown oil (120 mg, 0.564 mmol, 89%).
Quantity
123 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
89%

Identifiers

REACTION_CXSMILES
[CH2:1]([C:4]1[S:5][C:6]2[NH:7][CH:8]=[CH:9][C:10](=O)[C:11]=2[N:12]=1)[CH2:2][CH3:3].P(Cl)(Cl)([Cl:16])=O.[OH-].[Na+]>>[Cl:16][C:10]1[CH:9]=[CH:8][N:7]=[C:6]2[S:5][C:4]([CH2:1][CH2:2][CH3:3])=[N:12][C:11]=12 |f:2.3|

Inputs

Step One
Name
Quantity
123 mg
Type
reactant
Smiles
C(CC)C=1SC=2NC=CC(C2N1)=O
Name
Quantity
2 mL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The solution was cooled in an ice bath
ADDITION
Type
ADDITION
Details
treated with ice
EXTRACTION
Type
EXTRACTION
Details
Extracted with methylene chloride (3×50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried the combined organic extracts over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum

Outcomes

Product
Name
Type
product
Smiles
ClC1=C2C(=NC=C1)SC(=N2)CCC
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.564 mmol
AMOUNT: MASS 120 mg
YIELD: PERCENTYIELD 89%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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